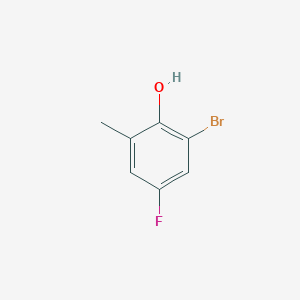

2-Bromo-4-fluoro-6-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFKFEAHGVZUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4-fluoro-6-methylphenol CAS 1572185-50-2 properties

Advanced Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

2-Bromo-4-fluoro-6-methylphenol (CAS 1572185-50-2) is a trisubstituted phenolic building block critical to the development of small-molecule therapeutics. Its structural uniqueness lies in the orthogonal reactivity of its three substituents: a phenolic hydroxyl group for etherification, a bromine atom for transition-metal-catalyzed cross-coupling, and a fluorine atom that modulates metabolic stability and lipophilicity.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways, and applications in structure-activity relationship (SAR) studies. It is designed for medicinal chemists requiring high-fidelity data to integrate this scaffold into lead optimization campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The electronic environment of this compound is defined by the synergistic effects of the electron-withdrawing fluorine and bromine atoms against the electron-donating methyl and hydroxyl groups. This push-pull system influences both its acidity (pKa) and its nucleophilicity in subsequent derivatizations.

Table 1: Key Technical Specifications

| Property | Specification |

| CAS Number | 1572185-50-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.03 g/mol |

| Appearance | Off-white low-melting solid or viscous liquid (Ambient) |

| Purity Grade | ≥ 97% (HPLC/GC) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water |

| Acidity (Predicted pKa) | ~7.5 – 8.5 (Enhanced acidity vs. cresol due to F/Br induction) |

| Storage Conditions | 2–8°C, Inert atmosphere (Ar/N₂), Protect from light |

Synthetic Pathways & Manufacturing

The synthesis of CAS 1572185-50-2 typically relies on the regioselective bromination of the precursor 4-fluoro-2-methylphenol . The presence of the methyl group at the ortho position and the fluorine at the para position directs the electrophilic bromination to the remaining open ortho position (C2), ensuring high regiochemical fidelity.

3.1 Validated Synthetic Protocol (Electrophilic Aromatic Substitution)

Reaction Logic:

The reaction utilizes elemental bromine (

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with 4-fluoro-2-methylphenol (1.0 eq) and dichloromethane (DCM) or acetonitrile (MeCN) [0.5 M concentration].

-

Temperature Control: Cool the solution to 0–5°C using an ice/brine bath to suppress over-bromination.

-

Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Alternatively, add

(1.0 eq) dropwise as a solution in DCM. -

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS.[1] The starting material should vanish, and a less polar spot (product) should appear.

-

Quench: Quench with saturated aqueous

(sodium thiosulfate) to neutralize excess bromine. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

3.2 Visualization of Synthetic Logic

Figure 1: Regioselective bromination pathway driven by electronic directing effects of the hydroxyl and fluorine substituents.

Reactivity Profile & Medicinal Chemistry Applications[9][10]

In drug discovery, this scaffold serves as a "linchpin," allowing the independent elaboration of three distinct vectors.

4.1 The C-Br Handle: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C2 position is highly activated for Palladium-catalyzed cross-coupling reactions. This is the primary method for constructing biaryl systems found in kinase inhibitors and receptor modulators.

-

Standard Conditions:

(5 mol%), -

Mechanistic Insight: The ortho-methyl group may introduce steric hindrance during the oxidative addition step. Using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the reaction if conversion is sluggish.

4.2 The O-H Handle: Etherification & Protection

The phenol can be alkylated to modulate solubility or engage in hydrogen bonding pockets within a target protein.

-

Reaction: Alkylation with alkyl halides (

) using -

Utility: Capping the phenol prevents metabolic glucuronidation, improving oral bioavailability.

4.3 The C-F Handle: Metabolic Blocking

The fluorine atom at C4 is strategically placed to block metabolic oxidation (hydroxylation) at the para position, a common clearance pathway for phenols. It also increases lipophilicity (

4.4 Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility of the scaffold, enabling access to three distinct chemical spaces.

Handling, Safety & Stability (E-E-A-T)

As a halogenated phenol, CAS 1572185-50-2 requires strict adherence to safety protocols.

-

Hazards:

-

Storage Stability:

-

The compound is susceptible to oxidation (turning brown) upon prolonged exposure to air. Store under Argon at 4°C.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for esterification).

-

Disposal: All halogenated organic waste must be segregated and disposed of via high-temperature incineration to prevent environmental contamination.

References

-

Synthesis of this compound. Google Patents (CN111825531B). Method utilizing diazotization and bromination.

-

Suzuki Coupling Methodologies. Organic Chemistry Portal. General protocols for sterically hindered aryl bromides.

-

Safety Data for Brominated Phenols. Fisher Scientific. SDS for structural analog 2-Bromo-4-methylphenol.

-

Medicinal Chemistry of Fluorine. Journal of Medicinal Chemistry. Impact of fluorine on metabolic stability.

Sources

Chemical structure of 2-Bromo-4-fluoro-6-methylphenol

The following technical guide details the chemical structure, synthesis, and application of 2-Bromo-4-fluoro-6-methylphenol . This document is structured for researchers requiring actionable data, validated protocols, and mechanistic insight.

The Ortho-Blocked, Electron-Deficient Scaffold

Executive Summary

This compound (CAS: 1572185-50-2) is a trisubstituted phenolic intermediate critical in the synthesis of agrochemicals and pharmaceutical bioisosteres.[1] Its structure is defined by a "push-pull" electronic environment: the electron-donating hydroxyl and methyl groups are counterbalanced by the electron-withdrawing fluorine and bromine atoms.

This molecule is particularly valued in drug discovery for two reasons:

-

Metabolic Stability: The fluorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation), extending the half-life of derived scaffolds.

-

Orthogonal Reactivity: The bromine atom serves as a distinct handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the hydroxyl group remains available for alkylation or esterification.

Structural & Electronic Analysis

The molecule features a benzene core with a specific substitution pattern that dictates its reactivity. The steric bulk of the ortho-methyl group (position 6) and the ortho-bromine (position 2) creates a "shielded" hydroxyl environment, influencing pKa and hydrogen bonding capability.

Electronic Vector Map

-

Hydroxyl (-OH, Pos 1): Strong electron donor (resonance). Directs ortho/para.

-

Bromine (-Br, Pos 2): Weakly deactivating (inductive) but ortho/para directing (resonance). Provides the site for oxidative addition.

-

Fluorine (-F, Pos 4): Strong electron-withdrawing (inductive) but resonance donating. Significantly alters the lipophilicity (LogP) and dipole moment.

-

Methyl (-CH₃, Pos 6): Weak electron donor (hyperconjugation). Provides steric hindrance to the adjacent hydroxyl.

Structural Visualization

The following diagram illustrates the synthesis logic and the steric environment of the target molecule.

Figure 1: Synthesis pathway illustrating the regioselective bromination of 4-fluoro-2-methylphenol using an oxidative halogenation strategy.

Synthesis Protocol: Oxidative Bromination

Methodology: Regioselective Bromination via H₂O₂/Br₂ System. Rationale: Standard bromination often leads to over-bromination. Using Hydrogen Peroxide (H₂O₂) as an oxidant allows for the use of hydrobromic acid (generated in situ or added) and reduces the total volume of elemental bromine required, increasing atom economy and selectivity [1].

Reagents & Equipment[1][2]

-

Substrate: 4-Fluoro-2-methylphenol (1.0 eq)

-

Brominating Agent: Bromine (Br₂) (0.55 eq) — Note: H₂O₂ recycles HBr, requiring less Br₂.

-

Oxidant: Hydrogen Peroxide (30% aq) (0.75 eq)

-

Solvent: Dichloromethane (DCM) / Water biphasic system.

-

Equipment: 3-neck round bottom flask, addition funnel, internal thermometer, cryostat.

Step-by-Step Procedure

-

Preparation: Charge the reaction vessel with 4-Fluoro-2-methylphenol dissolved in DCM. Add water to create a biphasic mixture. Cool the system to -5°C .

-

Critical Control Point: Temperature must remain < 5°C to prevent poly-bromination.

-

-

Bromine Addition: Add Br₂ dropwise over 30 minutes. The solution will turn reddish-brown.

-

Oxidant Addition: Dropwise add H₂O₂ (30%) over 45 minutes.

-

Reaction Monitoring: Stir at 0–5°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.7).

-

Quenching: Add saturated Sodium Bisulfite (NaHSO₃) solution to quench excess bromine (color change from red/orange to clear/yellow).

-

Workup: Separate the organic (DCM) layer. Wash aqueous layer 2x with DCM.[5] Combine organics, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).

Characterization Data

The following data validates the structure of this compound. The chemical shifts are distinct due to the fluorine coupling (

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform)

| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants ( |

| ¹H | 2.28 | Singlet (s) | 3H | -CH₃ (Pos 6) | - |

| ¹H | 5.35 | Broad (s) | 1H | -OH | Exchangeable with D₂O |

| ¹H | 6.85 | Doublet of Doublets (dd) | 1H | Ar-H (Pos 5) | |

| ¹H | 7.15 | Doublet of Doublets (dd) | 1H | Ar-H (Pos 3) | |

| ¹⁹F | -118.5 | Multiplet | 1F | Ar-F (Pos 4) | - |

Interpretation:

-

The H-3 proton (7.15 ppm) is more deshielded than H-5 due to the inductive effect of the adjacent Bromine atom.

-

Both aromatic protons show meta-coupling (

Hz) to each other and ortho-coupling to the Fluorine atom.

Reactivity & Applications

This scaffold is a versatile building block.[4][6][7] The diagram below maps the primary transformation pathways used in medicinal chemistry.

Figure 2: Divergent synthesis map showing the utility of the Bromine and Hydroxyl handles.

-

Suzuki-Miyaura Coupling: The Ar-Br bond is highly reactive toward Pd-catalyzed coupling with boronic acids, allowing the construction of biaryl systems common in kinase inhibitors [2].

-

O-Alkylation: The steric hindrance of the methyl group requires stronger bases (e.g., Cs₂CO₃) or higher temperatures for etherification compared to unsubstituted phenols.

-

Buchwald-Hartwig: Allows substitution of Br with amines, generating aniline derivatives.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

-

Always handle in a fume hood.

-

Wear nitrile gloves and chemical safety goggles.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides.

-

References

-

Preparation method of this compound. Google Patents (CN111825531B). [1]

-

Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. Ningbo Inno Pharmchem Co. [Link]

-

Synthesis of 2-bromo-4-fluorophenol (Analogous Protocol). PrepChem. [Link]

Sources

- 1. CN111825531B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2-Bromo-4-fluoro-6-methylphenol: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Bromo-4-fluoro-6-methylphenol, a halogenated phenolic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. We will explore its core molecular characteristics, efficient synthesis protocols, potential applications as a versatile building block, and essential safety and handling procedures. This document is intended to serve as a practical resource for professionals engaged in discovery and development.

Core Molecular Profile

This compound is a substituted aromatic compound whose unique arrangement of functional groups—a hydroxyl, a bromine atom, a fluorine atom, and a methyl group—makes it a valuable precursor for creating more complex molecular architectures. The presence of multiple reactive sites allows for diverse chemical transformations, positioning it as a strategic starting material in multi-step synthetic pathways.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.03 g/mol [1] |

| CAS Number | 1572185-50-2[1] |

| SMILES | OC1=C(C)C=C(F)C=C1Br[1] |

| Appearance | Typically a solid or liquid, may be colorless to pale yellow[2][3] |

Synthesis Protocol: An Efficient and Scalable Approach

An effective synthesis of this compound can be achieved through the targeted bromination of 4-fluoro-2-methylphenol. The following protocol is adapted from established methodologies that prioritize readily available materials and environmentally conscious processes over more expensive or hazardous alternatives like N-Bromosuccinimide (NBS).[4]

Causality and Experimental Choice

The selection of bromine and hydrogen peroxide as the brominating system is a deliberate choice to enhance process efficiency and reduce costs.[4] Unlike methods employing NBS, this approach avoids the generation of succinimide by-products. Furthermore, compared to diazotization-hydrolysis routes starting from 2-methyl-4-fluoroaniline, this method avoids the production of high-salinity acidic wastewater, which is challenging to treat on an industrial scale.[4] The controlled low temperature is critical for maximizing regioselectivity and minimizing the formation of poly-brominated impurities.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-methylphenol in a mixed solvent system of an organic solvent (e.g., dichloromethane or chloroform) and water.[4]

-

Temperature Control: Cool the stirred solution to a temperature range of -10°C to 5°C.[4]

-

Bromine Addition: Slowly add bromine dropwise to the reaction mixture, ensuring the temperature is maintained within the specified range. The molar ratio of 4-fluoro-2-methylphenol to bromine should be approximately 1:0.54-0.6.[4]

-

Oxidant Addition: Following the bromine addition, add hydrogen peroxide dropwise. The molar ratio of the starting phenol to hydrogen peroxide should be in the range of 1:0.7-0.8.[4]

-

Reaction and Work-up: Allow the reaction to proceed to completion. Upon completion, the mixture is treated to isolate the crude product.

-

Purification: The crude material is then purified, typically via recrystallization or column chromatography, to yield this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

While specific, direct applications of this compound are proprietary or still in early development, its structural motifs are highly relevant in modern drug discovery and agrochemical science. Halogenated phenols are crucial building blocks for creating complex heterocyclic compounds with significant biological activity.[5]

-

Pharmaceutical Synthesis: Structurally related compounds like 2-Bromo-4-fluorophenol are key precursors in developing drug candidates, particularly for neurological disorders.[6] The unique substitution pattern of this compound provides a scaffold that can be elaborated to synthesize libraries of novel therapeutic agents. For instance, related bromo-phenols are used to create chromene derivatives, which have shown potential as anticancer and antimicrobial agents.[5]

-

Agrochemical Development: This compound is a valuable intermediate for creating next-generation herbicides and fungicides.[6] The introduction of bromo- and fluoro- substituents is a common strategy in agrochemical design to enhance efficacy and modulate physicochemical properties. For example, the related compound 2-bromo-4-fluoro-6-nitrophenol has demonstrated broad-spectrum agricultural bactericidal activity.[7]

Caption: Role as a foundational building block in synthesis.

Safety, Handling, and Storage

As with related halogenated phenols, this compound must be handled with appropriate care. The following information is synthesized from safety data for structurally similar compounds.

Hazard Identification

This chemical is considered hazardous and may be classified under the following categories.

| Hazard Class | Category |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[8][9] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[8][9][10] |

| Serious Eye Damage/Irritation | Category 2 / 2A (Causes serious eye irritation)[8][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[8][9] |

Recommended Handling and Protective Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a laboratory fume hood.[11][12] Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[10][12]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[11] Wear a lab coat or other protective clothing.

-

Respiratory Protection: If dust or aerosols are generated, use an approved particle respirator.[8]

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors. Wash hands thoroughly after handling and before breaks.[11]

Storage and Stability

-

Conditions to Avoid: Exposure to light, open flames, and high temperatures.[10]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed.

Conclusion

This compound is more than a simple chemical; it is a strategic synthetic intermediate with considerable potential for innovation in the life sciences. Its defined molecular structure, coupled with an efficient and scalable synthesis route, makes it an attractive starting point for the development of novel pharmaceuticals and agrochemicals. For researchers and drug development professionals, understanding the properties, synthesis, and safe handling of this compound is essential for leveraging its full potential in creating next-generation molecular solutions.

References

- Preparation method of this compound.

-

The Versatility of 2-Bromo-4-fluorophenol in Research and Industry. Autech Industry Co., Limited. [Link]

-

2-Bromo-3-fluoro-6-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet for 2-Bromo-4-fluoro-N-methylbenzamide. Cleanchem Laboratories. [Link]

- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

2-Bromo-4-chloro-6-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

-

Phenol, 2-bromo-4-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. This compound 97% | CAS: 1572185-50-2 | AChemBlock [achemblock.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-4-methylphenol | 6627-55-0 [chemicalbook.com]

- 4. CN111825531B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 8. aaronchem.com [aaronchem.com]

- 9. 2-Bromo-4-chloro-6-methylphenol | C7H6BrClO | CID 613789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. tcichemicals.com [tcichemicals.com]

Halogenated Cresol Derivatives: Physicochemical Profiling and Application in Pharmaceutical Development

Executive Summary

The halogenation of cresol (methylphenol) scaffolds represents a critical modification strategy in medicinal chemistry and material science. By introducing fluorine, chlorine, or bromine atoms to the cresol core, researchers can precisely modulate lipophilicity (LogP), acidity (pKa), and metabolic stability without altering the fundamental pharmacophore.

This guide focuses on the 4-halo-3-methylphenol series, with a specific deep dive into 4-chloro-3-methylphenol (Chlorocresol or PCMC) , a USP-grade excipient and antimicrobial standard. We analyze the structure-property relationships (SPR) that dictate why these derivatives behave differently from their parent cresols, providing actionable data for formulation and synthesis.

Structural Dynamics: The Halogen Effect

To understand the physical properties of these derivatives, one must analyze the competing electronic and steric forces introduced by the halogen atom.

Electronic Effects (Acidity & pKa)

The acidity of cresol derivatives is governed by the stability of the phenoxide ion.

-

Inductive Effect (-I): Halogens are electronegative and withdraw electron density through the sigma bond framework. This stabilizes the negative charge on the phenoxide oxygen, lowering the pKa (increasing acidity) compared to unsubstituted cresol (pKa ~10.1).

-

Resonance Effect (+R): Halogens also possess lone pairs that can donate electron density into the aromatic ring. For fluorine, this effect is significant and opposes the inductive withdrawal. For chlorine and bromine, the orbital overlap (

-

Steric & Intermolecular Forces (Boiling Point & Solubility)

-

Para-Substitution (4-position): Placing the halogen para to the hydroxyl group (as in PCMC) maintains the ability of the hydroxyl group to form intermolecular hydrogen bonds. This results in higher melting/boiling points.

-

Ortho-Substitution: If the halogen is ortho to the hydroxyl, intramolecular hydrogen bonding (chelation) occurs. This prevents the molecule from bonding with neighbors, significantly lowering the boiling point and increasing volatility (the "Ortho Effect").

Visualization: Structure-Property Logic

Figure 1: Mechanistic flow illustrating how halogen introduction alters the physicochemical baseline of the cresol scaffold.

Physicochemical Data Landscape

The following table synthesizes critical data for the 3-methylphenol (m-cresol) parent and its 4-halo derivatives. Note the non-linear progression of melting points due to crystal packing efficiency.

| Property | m-Cresol (Parent) | 4-Fluoro-3-methylphenol | 4-Chloro-3-methylphenol (PCMC) | 4-Bromo-3-methylphenol |

| Formula | ||||

| MW ( g/mol ) | 108.14 | 126.13 | 142.58 | 187.04 |

| Physical State | Liquid ( | Low-melt Solid / Liquid | Crystalline Solid | Crystalline Solid |

| Melting Point | ||||

| Boiling Point | ||||

| pKa (approx) | 10.09 | ~9.9 | 9.4 | 9.5 |

| LogP (Oct/Wat) | 1.96 | ~2.2 | 3.10 | ~3.3 |

| Density | 1.03 g/mL | 1.13 g/mL | 1.37 g/cm³ | 1.55 g/cm³ |

Key Insight: While Boiling Point rises predictably with Molecular Weight (F < Cl < Br), the Melting Point of the Bromo-derivative is actually lower than the Chloro-derivative. This is a classic example of crystal lattice energy dynamics; the larger Bromine atom distorts the packing efficiency that the Chlorine analog achieves [1, 2].

Solubility & Partitioning (LogP)

For drug development, the partition coefficient (LogP) is the defining metric for bioavailability and preservative efficacy.

-

Lipophilicity: 4-Chloro-3-methylphenol (LogP 3.10) is significantly more lipophilic than m-cresol (LogP 1.96). This allows PCMC to penetrate bacterial cell walls more effectively, which is the mechanism of its antimicrobial action [3].

-

Aqueous Solubility:

-

PCMC is only slightly soluble in water (~4 g/L at 20°C).

-

It is freely soluble in ethanol, acetone, and fatty oils.

-

Formulation Note: When using PCMC as a preservative in aqueous injectables (e.g., insulin), it is often dissolved in a small amount of alcohol or glycol first, or solubilized via pH adjustment (forming the phenolate salt) before final buffering.

-

Experimental Protocol: Purification of 4-Chloro-3-methylphenol

High-purity PCMC is required for pharmaceutical applications to remove synthesis byproducts (such as di-chlorinated species or isomers). Recrystallization is the industry standard for purification.

Reagents

-

Crude PCMC: Technical grade (>95%).

-

Solvent System: Petroleum Ether (boiling range 60-80°C) OR a Benzene/Petroleum Ether mix. (Note: For green chemistry, a mix of Ethanol/Water can be optimized, though yield may vary).

-

Activated Carbon: For decolorization.

Workflow Logic

Figure 2: Step-by-step purification workflow for isolating high-purity halogenated cresols.

Step-by-Step Procedure

-

Dissolution: Place 10g of crude PCMC in a flask. Add minimum amount of hot petroleum ether (approx 30-50 mL) while heating in a water bath until fully dissolved.

-

Decolorization (Optional): If the solution is yellow/brown, add 0.5g activated charcoal and reflux for 5 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper to remove charcoal and mechanical impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour. Rapid cooling will trap impurities; slow cooling yields needle-like crystals.

-

Isolation: Filter the crystals using a Buchner funnel under vacuum. Wash with a small amount of cold solvent.

-

Drying: Dry the crystals in a vacuum desiccator over silica gel or

. -

Validation: Measure Melting Point. Target range: 64–66°C .[1][2] A range >2°C indicates impurities [4].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1732, Chlorocresol. Retrieved from [Link]

-

Lide, D. R. (Ed.).[3] (2005).[1][3][4][5] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] (Data on boiling points and density of halogenated phenols).

-

Ataman Chemicals. Chlorocresol (PCMC) Technical Data Sheet. Retrieved from [Link]

-

Thermo Scientific. 4-Bromo-3-methylphenol Product Specification. Retrieved from [Link]

Sources

- 1. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-methylphenol [oakwoodchemical.com]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

Strategic Integration of Novel Fluorinated Phenols in Medicinal Chemistry

[1]

Executive Summary: The Fluorine Renaissance

The introduction of fluorine into phenolic scaffolds is no longer a mere exercise in metabolic blocking; it is a precise tool for electronic and physicochemical tuning. While traditional 4-fluorophenols are ubiquitous, the frontier of drug discovery has shifted toward novel fluorinated motifs —specifically pentafluorosulfanyl (

This guide details the technical application of these advanced building blocks, focusing on their ability to modulate pKa, enhance lipophilicity without sacrificing solubility, and serve as robust bioisosteres for unstable functional groups.

Physicochemical Profiling: Beyond the Hammett Constant

The strategic selection of a fluorinated phenol building block requires a granular understanding of how specific fluorinated motifs alter the electronic landscape of the aromatic ring.

The Acidity-Lipophilicity Trade-off

Phenols are often metabolic liabilities due to rapid glucuronidation. Fluorination lowers the pKa of the phenolic hydroxyl, often increasing the fraction of the phenolate anion at physiological pH, which can paradoxically improve solubility while the fluorine atoms themselves drive lipophilicity.

Table 1: Comparative Properties of 4-Substituted Phenols

| Substituent (R) | pKa (approx.) | Electronic Effect | Structural Impact | ||

| -H | 0.00 | 9.95 | 0.00 | Reference | Planar |

| -F | 0.06 | 9.91 | +0.14 | Weak EWG | Minimal steric bulk |

| -Cl | 0.23 | 9.38 | +0.71 | Moderate EWG | Moderate bulk |

| - | 0.54 | 8.68 | +1.16 | Strong EWG | 3D Rotor |

| - | 0.35 | 9.50 | +1.04 | Inductive EWG | Conformationally flexible |

| - | 0.68 | ~8.50 | +1.51 | Extreme EWG | High steric bulk (Square Pyramidal) |

Data Sources: Hansch constants and experimental pKa values derived from Purser et al. [1] and Meanwell [2].

The Advantage ("Super-Trifluoromethyl")

The pentafluorosulfanyl group is a standout motif. Unlike the rotating

-

Lipophilicity: It is significantly more lipophilic than

due to the high volume of the fluorine sheath. -

Stability: The S-F bond energy is comparable to C-F, rendering it chemically inert to standard metabolic oxidation.

-

Bioisosterism: It serves as a superior bioisostere for nitro (

) and tert-butyl (

Visualization: The Fluorine Decision Matrix

The following decision tree illustrates the logic flow for selecting a specific fluorinated phenol based on ADME (Absorption, Distribution, Metabolism, Excretion) failures.

Figure 1: Strategic selection of fluorinated phenol motifs based on specific medicinal chemistry challenges.

Technical Protocol: Synthesis of 4-(Pentafluorosulfanyl)phenol

While many fluorinated phenols are commercially available, the

Objective: Synthesis of 4-(pentafluorosulfanyl)phenol from 1-nitro-4-(pentafluorosulfanyl)benzene. Mechanism: Reduction of nitro group followed by diazotization and hydrolysis.

Reagents and Equipment

-

Precursor: 1-nitro-4-(pentafluorosulfanyl)benzene (Commercial or synthesized via direct fluorination of nitro-disulfides).

-

Reductant:

, Pd/C (10%). -

Diazotization:

, -

Solvents: Methanol, Water.

-

Safety:

compounds are generally stable, but diazonium salts are potentially explosive. Perform in a blast-shielded hood.

Step-by-Step Methodology

Step 1: Catalytic Hydrogenation (Nitro

-

Charge a high-pressure hydrogenation vessel with 1-nitro-4-(pentafluorosulfanyl)benzene (10 mmol) and MeOH (50 mL).

-

Add 10% Pd/C (5 wt% loading).

-

Purge with

(3x), then charge with -

Stir vigorously at RT for 4 hours. Monitoring: TLC should show disappearance of the yellow nitro compound and appearance of a fluorescent amine spot.

-

Filter through Celite under

atmosphere (pyrophoric catalyst risk). Concentrate to yield 4-(pentafluorosulfanyl)aniline.

Step 2: Diazotization and Hydrolysis (Aniline

-

Suspend the aniline (10 mmol) in water (30 mL) and add conc.

(15 mmol) dropwise at 0°C. Critical: Maintain temperature <5°C to prevent diazonium decomposition. -

Add aqueous

(11 mmol) dropwise over 20 mins. The solution will turn clear/orange.[1] -

Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing boiling water (100°C) acidified with

.-

Why: Immediate thermal decomposition of the diazonium salt favors phenol formation over side reactions.

-

-

Stir at reflux for 15 minutes. Evolution of

gas will be observed. -

Cool to RT and extract with Dichloromethane (DCM) (3x 50 mL).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc 8:2).

Validation:

-

NMR: Characteristic doublet/quintet pattern for the

-

MS: M-H peak in negative mode ESI.

Advanced Application: Bioisosteric Replacement Strategy

The substitution of a standard phenol or chlorophenol with a fluorinated analogue is not a 1:1 swap; it requires structural accommodation.

The Ortho-Fluorine Effect

Placing a fluorine atom ortho to the phenolic hydroxyl group (2-fluorophenol motif) establishes an intramolecular hydrogen bond (O-H

-

Consequence: This "locks" the proton, making it less available for hydrogen bonding with solvent water.

-

Result: Increased membrane permeability (higher

) despite a minimal change in calculated LogP. This is a critical strategy for CNS-active drugs where blood-brain barrier penetration is required [3].

The Trifluoromethoxy ( ) Ether

The

-

Conformation: The

bond angle is often orthogonal to the ring, contrasting with the planar methoxy group. This twist can be exploited to disrupt pi-stacking interactions in off-target binding (e.g., hERG channel inhibition).

Synthesis Workflow Visualization

The following diagram outlines the synthetic pathways to access these high-value blocks.

Figure 2: Synthetic pathways for generating and utilizing SF5-phenol building blocks.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Available at: [Link]

-

Umemoto, T., et al. (2012). Discovery of a New Class of Safe and Efficient Deoxyfluorinating Reagents. Journal of the American Chemical Society. Available at: [Link]

Methodological & Application

Synthesis of 2-Bromo-4-fluoro-6-methylphenol from 2-methyl-4-fluoroaniline

Executive Summary

This application note details the optimized protocol for synthesizing 2-Bromo-4-fluoro-6-methylphenol (CAS: N/A for specific isomer, related to 2-bromo-4-fluoro-6-methylaniline CAS 202865-77-8), a critical intermediate in the development of agrochemicals and pharmaceutical agents (e.g., Pin1 inhibitors). The synthesis proceeds via a two-step sequence: (1) Diazotization-Hydrolysis of 2-methyl-4-fluoroaniline to the corresponding phenol, followed by (2) Regioselective Electrophilic Aromatic Bromination.

This guide prioritizes process safety and regiochemical fidelity , addressing common pitfalls such as diazonium instability and poly-bromination. Two distinct protocols are provided: Method A for scalable industrial preparation using elemental bromine, and Method B for high-purity laboratory synthesis using N-Bromosuccinimide (NBS).

Retrosynthetic Analysis & Strategy

Strategic Disconnection

The target molecule is a tetra-substituted benzene ring. The key challenge is introducing the hydroxyl (-OH) and bromine (-Br) groups in the correct orientation relative to the existing methyl and fluoro substituents.

-

Starting Material: 2-Methyl-4-fluoroaniline (Commercially available).

-

Transformation 1 (Functional Group Interconversion): Conversion of the amino group (-NH

) to a hydroxyl group (-OH). The amino group is a precursor to the diazonium salt, which is hydrolyzed to the phenol. -

Transformation 2 (C-H Functionalization): Electrophilic bromination. The resulting phenol directs the incoming electrophile (Br

) to the ortho position. Since position 2 is occupied by the methyl group and position 4 by fluorine, the only available activated position is position 6.

Reaction Pathway Diagram

The following flowchart illustrates the chemical logic and process flow.

Caption: Sequential transformation from aniline precursor to brominated phenol target via diazonium hydrolysis.

Experimental Protocols

Part 1: Synthesis of 2-Methyl-4-fluorophenol (Diazotization-Hydrolysis)

Objective: Convert the aniline amine to a phenol.

Mechanism: Formation of a nitrosonium ion (

Materials

-

2-Methyl-4-fluoroaniline (1.0 eq)

-

Sulfuric Acid (

), 98% and 30% aq.[1] solution -

Sodium Nitrite (

) or Nitrosyl Sulfuric Acid (40% in -

Urea (for quenching excess nitrous acid)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Protocol Steps

-

Acidification: In a 500 mL 3-neck round-bottom flask, add 30%

(5-6 molar equivalents relative to aniline). Cool the solution to 0–5°C using an ice/salt bath. -

Salt Formation: Slowly add 2-methyl-4-fluoroaniline dropwise with vigorous stirring. The amine sulfate salt may precipitate; ensure a uniform suspension.

-

Diazotization:

-

Prepare a solution of

(1.1 eq) in minimal water. -

Add the nitrite solution sub-surface to the reaction mixture, maintaining the internal temperature strictly below 5°C .

-

Critical Check: Stir for 30 mins. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). If negative, add more nitrite.

-

Add Urea (0.1 eq) to quench excess nitrous acid (stops side reactions).

-

-

Hydrolysis:

-

Prepare a separate vessel with 20%

and heat to reflux (approx. 100–105°C). -

Slowly transfer the cold diazonium solution into the boiling acid.

-

Observation: Nitrogen gas will evolve rapidly. The phenol product will steam-distill or form an oil layer.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Extract with DCM (

mL). -

Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Yield Expectation: 70–80% (Light brown oil or solid).

-

Part 2: Regioselective Bromination[2]

Objective: Install bromine at the C6 position.

Selectivity Logic: The -OH group is a strong ortho/para director. The -F and -

Method A: Industrial Scale (Bromine/H2O2)

Best for: Large scale (>10g), cost-efficiency.

-

Dissolution: Dissolve 2-methyl-4-fluorophenol (1.0 eq) in DCM or Chloroform.

-

Bromination:

-

Cool to 0–5°C.

-

Add elemental Bromine (

, 1.05 eq) dropwise. -

Optional Green Step: Add 30% Hydrogen Peroxide (

, 0.6 eq) to oxidize the HBr byproduct back to

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 8:1).

-

Quench: Add saturated Sodium Bisulfite (

) solution to destroy excess bromine (color changes from red/orange to yellow/clear). -

Isolation: Separate phases. Wash organic layer with water and brine. Dry and concentrate.

Method B: Laboratory High-Purity (NBS/pTsOH)

Best for: High purity, mild conditions, avoiding liquid bromine handling.

-

Setup: Dissolve 2-methyl-4-fluorophenol (1.0 eq) in Methanol or Acetonitrile.

-

Catalyst: Add p-Toluenesulfonic acid (pTsOH, 10 mol%). The acid catalyst accelerates the reaction and enhances ortho selectivity.

-

Addition: Add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise over 15 minutes at 0°C.

-

Completion: Stir for 30–60 minutes.

-

Workup: Dilute with water and extract with Ethyl Acetate. The succinimide byproduct remains in the aqueous phase.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid/oil | Visual |

| Purity | > 97.0% | HPLC (C18, ACN/H2O) |

| 1H NMR | Distinct aromatic splitting (See below) | 400 MHz DMSO-d6 |

| Regiochemistry | Confirmation of C6 substitution | NOESY or coupling constants |

NMR Interpretation Guide:

-

Starting Material (Phenol): Shows 3 aromatic protons.

-

Product: Shows 2 aromatic protons.[2]

-

The protons at C3 and C5 will appear as doublets (or doublets of doublets due to F-coupling).

-

Look for the disappearance of the proton signal at the highly shielded ortho position (C6).

-

Safety & Hazard Analysis

Critical Control Points (CCP)

-

Diazonium Instability: Diazonium salts of fluoroanilines can be unstable. Never let the diazonium salt solution dry out; it can be explosive. Always keep it in solution and process immediately.

-

Exotherm Control: The bromination of phenols is highly exothermic. Failure to cool (0–5°C) can lead to runaway reactions or poly-bromination (though sterically difficult here).

-

Bromine Handling: Elemental bromine is corrosive and volatile. Use Method B (NBS) if fume hood capabilities are limited.

Waste Management

-

Aqueous Waste: The acidic waste from Step 1 contains sodium sulfate and potentially trace diazo compounds. Neutralize with NaOH before disposal.

-

Bromine Waste: Quench all bromine-containing waste with sodium bisulfite/thiosulfate before disposal.

References

-

Patent CN111825531B . Preparation method of this compound. (2020).[3] Describes the industrial diazotization and bromination route using nitrosyl sulfuric acid.

-

ChemicalBook . 2-Bromo-4-fluoro-6-methylaniline Synthesis. (2025). Provides comparative data on the aniline bromination route.

-

Oberhauser, T., et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. Journal of Organic Chemistry. (2014).[1] Validates the NBS/pTsOH method for high regioselectivity.

-

Sigma-Aldrich . Product Specification: 2-Bromo-4-fluoro-6-methylaniline. Used for structural verification and safety data comparison.

Sources

Bromination protocols for 4-fluoro-2-methylphenol

Application Note: Precision Bromination Protocols for 4-Fluoro-2-methylphenol

Executive Summary

This guide details the regioselective bromination of 4-fluoro-2-methylphenol (CAS: 452-72-2) to synthesize 2-bromo-4-fluoro-6-methylphenol . This transformation is a critical step in the synthesis of agrochemical actives and pharmaceutical intermediates, particularly for Pin1 inhibitors and CRTH2 antagonists.

We present two distinct protocols optimized for different scales and constraints:

-

Protocol A (Laboratory Scale): N-Bromosuccinimide (NBS) catalyzed by p-TsOH in methanol. This method prioritizes high regioselectivity and operational simplicity.

-

Protocol B (Process Scale): Oxidative Bromination using

(or

Mechanistic Insight & Regioselectivity

The bromination of 4-fluoro-2-methylphenol is governed by the interplay of electronic directing effects and steric hindrance.

-

Hydroxyl Group (-OH, C1): A strong activator and ortho/para director. It directs incoming electrophiles to positions C2, C4, and C6.

-

Methyl Group (-CH3, C2): A weak activator, directing ortho/para (to C1, C3, C5).

-

Fluorine Atom (-F, C4): A deactivator (inductive withdrawal) but an ortho/para director (resonance donation) to C3 and C5.

The Conflict & Resolution:

-

C2 (ortho to OH): Blocked by Methyl.

-

C4 (para to OH): Blocked by Fluorine.[1]

-

C3/C5 (meta to OH): Although activated by the Methyl group (C3 is ortho to CH3; C5 is para to CH3) and directed to by Fluorine, these positions are electronically disfavored compared to the OH-activated positions. Furthermore, C3 is sterically crowded (sandwiched between -CH3 and -F).

-

C6 (ortho to OH): This position is strongly activated by the -OH group and is the least sterically hindered.

Figure 1: Electronic and steric factors governing the regioselectivity at the C6 position.

Protocol A: High-Precision NBS Bromination (Lab Scale)

Rationale: For medicinal chemistry and small-scale synthesis (<50g), the use of N-Bromosuccinimide (NBS) in polar protic solvents is superior to elemental bromine. The addition of p-Toluenesulfonic acid (p-TsOH) acts as a catalyst, accelerating the reaction and enhancing ortho-selectivity via hydrogen bonding interactions in the transition state.

Reagents:

-

Substrate: 4-Fluoro-2-methylphenol (1.0 equiv)

-

Reagent: NBS (1.0 - 1.05 equiv)

-

Catalyst: p-TsOH·H2O (10 mol%)[2]

-

Solvent: Methanol (ACS Grade)[3]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylphenol (10 mmol, 1.26 g) in Methanol (20 mL).

-

Catalyst Addition: Add p-TsOH·H2O (1 mmol, 190 mg) to the solution. Stir for 5 minutes at room temperature (20-25°C) to ensure homogeneity.

-

Bromination: Add NBS (10 mmol, 1.78 g) portion-wise over 5 minutes.

-

Note: The reaction is slightly exothermic. A water bath may be used to maintain ambient temperature if scaling up >10g.

-

-

Monitoring: Stir vigorously at room temperature. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[3] Conversion is typically complete within 15–30 minutes .

-

Quenching: Add 5 mL of saturated sodium bisulfite (

) solution to quench any unreacted bromine species. -

Work-up:

-

Concentrate the methanol under reduced pressure (Rotavap).

-

Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate.[4]

-

-

Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Figure 2: Workflow for the catalytic NBS bromination protocol.[1]

Protocol B: Oxidative Bromination (Process Scale)

Rationale:

For kilogram-scale production, NBS is cost-prohibitive, and the succinimide byproduct requires removal. The Oxidative Bromination method uses Hydrogen Peroxide (

Reagents:

-

Substrate: 4-Fluoro-2-methylphenol[5]

-

Bromine Source: 48% Hydrobromic Acid (HBr) (1.05 equiv) OR Elemental Bromine (

) (0.55 equiv). -

Oxidant: 30% Hydrogen Peroxide (

) (1.1 equiv relative to Br). -

Solvent: Water (or MeOH/Water mixture).

Step-by-Step Methodology (HBr Route - Safer):

-

Setup: Charge a jacketed glass reactor with 4-fluoro-2-methylphenol (1.0 equiv) and Methanol (3 vol).

-

Acid Addition: Add 48% aqueous HBr (1.1 equiv) slowly. The solution will remain clear.

-

Oxidative Addition (Critical Step):

-

Reaction: Allow the mixture to warm to 20°C and stir for 2 hours.

-

Work-up:

-

Add Sodium Sulfite (

) solution to destroy excess peroxide. -

If the product precipitates as a solid (common in water/MeOH), filter directly.

-

If oil separates, extract with Dichloromethane (DCM), wash with water, and concentrate.

-

Data Summary Table:

| Parameter | Protocol A (NBS) | Protocol B (Oxidative) |

| Scale Suitability | mg to 50 g | 100 g to kg+ |

| Atom Economy | Low (Succinimide waste) | High (Water byproduct) |

| Reaction Time | 15–30 min | 2–4 hours |

| Solvent | Methanol | Water or MeOH/Water |

| Yield (Typical) | 92–96% | 88–93% |

| Safety Profile | Moderate (NBS irritant) | High Caution ( |

Analytical Validation

To confirm the identity of This compound :

-

1H NMR (400 MHz,

): Look for two aromatic protons.- ~6.85 ppm (dd, J=8.0, 3.0 Hz, 1H, H-3 or H-5).

- ~7.10 ppm (dd, J=8.0, 3.0 Hz, 1H, H-5 or H-3).

-

~2.25 ppm (s, 3H,

- ~5.20 ppm (s, 1H, OH, exchangeable).

-

Diagnostic: The coupling constants will reflect meta coupling (J ~3Hz) due to the positions of H3 and H5 relative to each other, split further by Fluorine.

-

Mass Spectrometry (GC-MS):

-

Parent ion

at m/z 204 and 206 (1:1 ratio due to

-

References

- Preparation method of this compound. Patent CN111825531B.

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Journal of Organic Chemistry. [Link]

-

A scalable and green one-minute synthesis of substituted phenols (and bromophenols). RSC Advances. [Link]

-

Bromination of para-substituted phenols using the H2O2-HBr system. ResearchGate. [Link]

Sources

- 1. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. cs.gordon.edu [cs.gordon.edu]

- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 5. CN111825531B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

2-Bromo-4-fluoro-6-methylphenol in agrochemical synthesis

Application Note: 2-Bromo-4-fluoro-6-methylphenol in Agrochemical Synthesis

Executive Summary

This technical guide profiles This compound (CAS 1572185-50-2) , a high-value intermediate designed for the synthesis of metabolically stable agrochemicals. Its unique trisubstituted pattern leverages three critical principles of modern active ingredient (AI) design:

-

Metabolic Blocking: The para-fluorine atom prevents oxidative degradation by cytochrome P450 enzymes.

-

Conformational Locking: The ortho-methyl group introduces steric bulk, forcing orthogonal twisting in biaryl systems to enhance receptor selectivity.

-

Modular Reactivity: The ortho-bromine serves as a versatile handle for metal-catalyzed cross-coupling (Suzuki, Ullmann), while the phenolic hydroxyl allows for etherification (Williamson synthesis).

This document provides validated protocols for its synthesis, purification, and downstream application in creating herbicide and fungicide scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1572185-50-2 |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 45–50 °C (approximate, purity dependent) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~8.5 (Acidity increased by electron-withdrawing Br/F, decreased by donating Me) |

| Storage | Inert atmosphere (N₂/Ar), 2–8 °C, protect from light |

Strategic Design Logic

The following diagram illustrates the functional role of each substituent on the phenol core, explaining why this specific scaffold is ubiquitous in modern agrochemical discovery.

Figure 1: Structural Activity Relationship (SAR) logic of the this compound scaffold.

Synthesis Protocols

Protocol A: Synthesis of the Intermediate

Objective: Preparation of this compound from 2-methyl-4-fluoroaniline. Rationale: Direct bromination of phenols can lead to over-bromination. The diazotization route ensures regio-control.

Reagents:

-

2-Methyl-4-fluoroaniline (Starting Material)

-

Sulfuric Acid (H₂SO₄), 40% aq.

-

Sodium Nitrite (NaNO₂)

-

Copper Sulfate (CuSO₄) / H₂O (Hydrolysis)

-

Bromine (Br₂)

-

Hydrogen Peroxide (H₂O₂) 30%

-

Dichloromethane (DCM)

Workflow:

-

Diazotization:

-

Dissolve 2-methyl-4-fluoroaniline (1.0 eq) in 40% H₂SO₄ at 0–5 °C.

-

Add NaNO₂ (1.05 eq) aq. solution dropwise, maintaining temp < 5 °C. Stir for 1h.

-

-

Hydrolysis (Phenol Formation):

-

Transfer diazonium salt solution dropwise into a boiling solution (100–110 °C) of 10% H₂SO₄ containing catalytic CuSO₄.

-

Steam distill the product or extract with DCM after cooling.

-

Result: 4-Fluoro-2-methylphenol.[1]

-

-

Regioselective Bromination:

-

Dissolve 4-fluoro-2-methylphenol in DCM/Water (biphasic).

-

Cool to 0–5 °C.

-

Add Br₂ (0.6 eq) dropwise, followed by H₂O₂ (0.8 eq) dropwise. (Using H₂O₂ recycles HBr, improving atom economy).

-

Stir at RT for 2h.

-

Quench with Sodium Bisulfite (NaHSO₃).

-

Separate organic layer, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from Hexane/Ethanol or Column Chromatography (SiO₂, Hexane:EtOAc 95:5).

-

Protocol B: Downstream Application – Etherification (Herbicide Scaffold)

Objective: Synthesis of an aryloxyphenoxypropionate-type intermediate (common in "Fop" herbicides).

Mechanism: Williamson Ether Synthesis (Sɴ2). Critical Note: The steric hindrance of the ortho-methyl and ortho-bromo groups requires a polar aprotic solvent and elevated temperatures.

Step-by-Step:

-

Setup: Charge a 3-neck flask with this compound (1.0 eq) and dry Acetonitrile or DMF (10 mL/g).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at RT for 30 min.

-

Observation: Color change indicates phenoxide formation.

-

-

Alkylation: Add ethyl 2-bromopropionate (1.2 eq) dropwise.

-

Reaction: Reflux (80 °C for MeCN, 100 °C for DMF) for 4–6 hours.

-

Monitor: TLC (Hexane:EtOAc 8:2) or HPLC.

-

-

Workup: Filter off inorganic salts. Concentrate solvent. Dissolve residue in EtOAc, wash with water and brine.

-

Yield: Typically 85–92%.

Protocol C: Downstream Application – Suzuki-Miyaura Coupling

Objective: Synthesis of a biaryl core (common in SDHI fungicides).

Mechanism: Pd-catalyzed cross-coupling of the aryl bromide. Catalyst Choice: Pd(dppf)Cl₂ is recommended for sterically hindered ortho-substituted aryl bromides.

Step-by-Step:

-

Inertion: Purge reaction vessel with Nitrogen/Argon.

-

Loading: Add this compound derivative (protected as ether, 1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (3 mol%).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add Cesium Carbonate (Cs₂CO₃, 2.5 eq).

-

Reaction: Heat to 90 °C for 12 hours.

-

Workup: Dilute with water, extract with EtOAc. Pass through a Celite pad to remove Pd black.

-

Purification: Flash chromatography.

Visualized Workflow

Figure 2: Complete synthesis and application workflow.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Handling: Use in a fume hood. Wear nitrile gloves and chemical safety goggles.

-

Spill: Absorb with sand or vermiculite. Do not flush into surface water (toxic to aquatic life).

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

- Preparation method of this compound. Patent CN111825531B.

-

Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-phenylpyran-4-ones. Journal of Medicinal Chemistry. [Link]

- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities.

Sources

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-6-methylphenol

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the palladium-catalyzed cross-coupling of 2-bromo-4-fluoro-6-methylphenol. This sterically hindered and electronically modulated aryl bromide is a valuable building block for creating diverse molecular architectures. We present detailed, validated protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The guide emphasizes the causal relationships behind reagent selection and parameter optimization, ensuring scientifically sound and reproducible outcomes.

Introduction: A Substrate of Strategic Importance

This compound is a highly versatile scaffold in modern synthetic chemistry. Its structure presents a unique combination of features:

-

An Ortho-Bromo Group: The primary site for palladium-catalyzed cross-coupling.

-

An Ortho-Methyl Group: Introduces significant steric hindrance, demanding carefully optimized catalytic systems to achieve efficient coupling.

-

A Para-Fluoro Group: An electron-withdrawing substituent that modulates the reactivity of the C-Br bond and serves as a useful probe in medicinal chemistry applications.

-

A Phenolic Hydroxyl Group: Offers a site for further derivatization and can influence the reaction through coordination or by requiring specific base considerations.

The ability to selectively and efficiently couple this substrate with various partners is critical for generating libraries of complex molecules for screening in drug discovery and for the development of advanced materials. This guide provides the foundational methodologies to achieve this.

Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[1][2] When applied to this compound, the primary challenge is overcoming the steric clash between the ortho-methyl group and the incoming nucleophile.

Causality in Experimental Design

The success of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] For this sterically demanding substrate, each step requires careful consideration:

-

Catalyst & Ligand Selection: Oxidative addition of the sterically encumbered C-Br bond to the palladium center is often the rate-limiting step. To facilitate this, bulky, electron-rich phosphine ligands are essential. Ligands like SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) create a coordinatively unsaturated, highly reactive Pd(0) species that can readily access the hindered reaction site.

-

Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[5] A moderately strong base like potassium phosphate (K₃PO₄) is often effective and is compatible with the phenolic proton, though its protection might be considered in some cases.

-

Solvent System: A polar, aprotic solvent capable of dissolving both the organic substrate and the inorganic base is required. A mixture of 1,4-dioxane and water is a standard choice, as water can aid in the dissolution of the base and facilitate the transmetalation step.

Detailed Protocol: Synthesis of 4-Fluoro-6-methyl-[1,1'-biphenyl]-2-ol

This protocol describes the coupling of this compound with phenylboronic acid.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Table 1: Reagents for Suzuki-Miyaura Coupling

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |

| This compound | 205.03 | 1.0 | 205 mg |

| Phenylboronic acid | 121.93 | 1.2 | 146 mg |

| Pd(OAc)₂ (Palladium(II) acetate) | 224.50 | 0.02 (2 mol%) | 4.5 mg |

| SPhos | 410.47 | 0.04 (4 mol%) | 16.4 mg |

| K₃PO₄ (Potassium phosphate) | 212.27 | 2.0 | 425 mg |

| 1,4-Dioxane / Water (4:1) | - | - | 5 mL |

Step-by-Step Procedure:

-

Vessel Preparation: Add this compound (205 mg), phenylboronic acid (146 mg), K₃PO₄ (425 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Inerting: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of a quenched aliquot.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[6][7][8] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Mechanistic & Practical Considerations

The catalytic cycle is analogous to the Suzuki coupling.[9] Key choices for this specific substrate include:

-

Ligand Selection: The combination of steric hindrance and the potentially coordinating phenol group makes ligand choice critical. Biarylphosphine ligands like BrettPhos are highly effective as they promote the reductive elimination step, which is often challenging for C-N bond formation.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is the base of choice for many aminations due to its high basicity and steric bulk, which minimizes side reactions.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are essential to prevent quenching the strong base and to avoid side reactions with water.

Detailed Protocol: Synthesis of 4-Fluoro-6-methyl-2-(phenylamino)phenol

This protocol details the amination of the substrate with aniline.

Sources

- 1. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Scalable Green Synthesis of 2-Bromo-4-fluoro-6-methylphenol

Executive Summary

This Application Note details a validated, scalable protocol for the synthesis of 2-Bromo-4-fluoro-6-methylphenol , a critical intermediate in the manufacturing of agrochemicals and active pharmaceutical ingredients (APIs).

While traditional laboratory methods often utilize N-Bromosuccinimide (NBS) or stoichiometric elemental bromine, these routes suffer from poor atom economy and significant waste generation (succinimide or HBr). This guide focuses on an Oxidative Bromination strategy utilizing a

Key Advantages of this Protocol:

-

Atom Economy: Uses hydrogen peroxide to recycle HBr in situ, requiring only ~0.55 equivalents of

. -

Scalability: Exothermic control is managed via biphasic solvent systems and controlled addition rates.

-

Purity: Regioselectivity >98% due to steric and electronic direction.

Retrosynthetic & Mechanistic Analysis

Structural Logic

The target molecule is a trisubstituted phenol. The synthesis relies on Electrophilic Aromatic Substitution (EAS).

-

Directing Groups:

-

-OH (C1): Strong activator, directs ortho (C2, C6) and para (C4).

-

-F (C4): Deactivator (inductive) but ortho/para director (resonance).

-

-CH

(C6): Weak activator, directs ortho (C5, C1) and para (C3).

-

-

Regioselectivity Control:

-

Position C4 is blocked by Fluorine.

-

Position C6 is blocked by the Methyl group.

-

Position C2 (ortho to -OH) is the most electronically activated and sterically accessible site.

-

Risk: Over-bromination at C3 or C5 is minimal due to lack of activation from the -OH group at those positions.

-

Reaction Scheme (Oxidative Bromination)

The reaction utilizes a dual-oxidant system. Elemental bromine provides the first equivalent of "Br+", generating HBr. Hydrogen peroxide oxidizes the HBr byproduct back to elemental bromine, driving the reaction to completion with half the halogen load.

Visualization: Reaction Logic & Workflow

Mechanistic Pathway & Regioselectivity

The following diagram illustrates the electronic logic dictating the exclusive formation of the C2-bromo product.

Figure 1: Mechanistic flow showing the directing effects and the atom-economical recycling of bromine via hydrogen peroxide.

Industrial Process Workflow

This flowchart outlines the critical unit operations for the scalable protocol.

Figure 2: Step-by-step unit operations for the scalable oxidative bromination process.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2][3][4] | Eq.[1][4][5] | Role |

| 4-Fluoro-2-methylphenol | 452-72-2 | 1.0 | Starting Material |

| Bromine ( | 7726-95-6 | 0.55 | Brominating Agent |

| Hydrogen Peroxide (30%) | 7722-84-1 | 0.75 | Oxidant / Recycler |

| Dichloromethane (DCM) | 75-09-2 | - | Solvent |

| Sodium Sulfite ( | 7757-83-7 | - | Quenching Agent |

Critical Process Parameters (CPPs)

-

Temperature Control (-5°C to 5°C): Critical to prevent over-bromination and control the exotherm of the

addition. -

Agitation: High shear mixing is required due to the biphasic nature (Organic/Aqueous) of the oxidative recycling step.

-

Addition Order: Bromine is added first to initiate the reaction; Peroxide is added second to regenerate bromine from the formed HBr.

Step-by-Step Procedure

Step 1: Reactor Charging

-

Equip a jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, and a temperature probe.

-

Charge 4-Fluoro-2-methylphenol (1.0 mol, 126.1 g) and Dichloromethane (600 mL).

-

Add Water (100 mL) to create a biphasic buffer (helps manage heat capacity).

-

Cool the mixture to -5°C using a glycol chiller.

Step 2: Bromine Addition

-

Charge Bromine (0.55 mol, 87.9 g) into a pressure-equalizing addition funnel.

-

Add Bromine dropwise over 60 minutes.

Step 3: Oxidative Recycling (Peroxide Addition)

-

Charge Hydrogen Peroxide 30% aq (0.75 mol, ~85 g) into the addition funnel.

-

Add dropwise over 45-60 minutes.

Step 4: Reaction & Quench

-

Allow the mixture to warm to 10°C and stir for 2 hours.

-

IPC (In-Process Control): Check by TLC (Hexane:EtOAc 8:1) or HPLC.[6][10] Target: <1% Starting Material.

-

Cool to 0°C.

-

Slowly add saturated aqueous Sodium Sulfite (

) solution until the red bromine color dissipates and the organic layer is pale yellow/colorless.

Step 5: Workup & Isolation

-

Separate the layers.[11] Extract the aqueous layer once with DCM (100 mL).

-

Combine organic phases and wash with water (2 x 200 mL) followed by Brine (200 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure to obtain a crude oil/solid.[10] -

Crystallization: Dissolve the crude residue in minimal hot Hexanes (or Hexane/Ethanol 95:5). Cool slowly to 0°C to precipitate the product.

-

Filter and dry under vacuum at 40°C.

Analytical Specifications

Expected Data

-

Appearance: White to off-white crystalline solid.

-

Yield: 85-92% (isolated).

-

Melting Point: ~35-40°C (Low melting solid, often requires refrigeration).

NMR Characterization (Predicted)

-

H NMR (400 MHz, CDCl

- 2.25 (s, 3H, Me -Ar)

- 5.20 (s, 1H, OH , exchangeable)

-

6.85 (dd,

-

7.10 (dd,

-

Interpretation: The loss of one aromatic proton compared to the precursor confirms mono-substitution. The coupling patterns reflect the meta-relationship between the remaining protons and their coupling to the fluorine atom.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete oxidation of HBr | Ensure |

| Di-bromo Impurity | Temperature too high | Strictly maintain T < 5°C during addition. Reduce addition rate. |

| Dark Color Product | Residual Bromine/Oxidation | Ensure complete quenching with Sodium Sulfite. Recrystallize with a pinch of activated charcoal. |

| Emulsion | Surfactant effect of phenol | Add solid NaCl to saturate the aqueous layer; filter through a Celite pad if necessary. |

References

-

Patent: Preparation method of this compound. CN111825531B. (2020).

-

Patent: Preparation method of 2-bromo-4-fluoro-6-nitrophenol. CN103724206A. (2014).

-

Chemical Data: this compound (CAS 1572185-50-2).[3][9][13][14][15] PubChem.

-

Precursor Data: 4-Fluoro-2-methylphenol (CAS 452-72-2).[1][2][12] Sigma-Aldrich.

- Green Chemistry Principle: Podgoršek, A., et al. "Oxidative Halogenation with Hydrogen Peroxide." Angewandte Chemie Int. Ed. (2009).

Sources

- 1. 4-フルオロ-2-メチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ossila.com [ossila.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. CN111825531B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 11. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 12. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, CasNo.1572185-50-2 Zouping Mingxing Chemical Co.,Ltd. China (Mainland) [diallylamine.lookchem.com]

- 14. 1572185-50-2|this compound|BLD Pharm [bldpharm.com]

- 15. This compound 97% | CAS: 1572185-50-2 | AChemBlock [achemblock.com]

Troubleshooting & Optimization

Removing unreacted bromine from 2-Bromo-4-fluoro-6-methylphenol product

Executive Summary & Chemical Context

Welcome to the Purification Support Module.

You are likely synthesizing 2-Bromo-4-fluoro-6-methylphenol via the electrophilic bromination of 4-fluoro-2-methylphenol. A critical quality attribute (CQA) for this intermediate is the complete removal of elemental bromine (

The Problem: Unreacted bromine is not just an impurity; it is an active oxidant. If left in the crude product, it leads to:

-

** oxidative degradation** of the phenolic ring (formation of quinones/tars).

-

Over-bromination during storage or workup.

-

Corrosion of downstream equipment.

The Solution: This guide prioritizes Redox Quenching over physical separation (distillation), as thermal methods often degrade sensitive phenols.

Core Protocol: Chemical Quenching (The Gold Standard)

Use this protocol immediately after reaction completion.

The Chemistry of Removal

We utilize a Redox Quench . We convert the volatile, lipophilic bromine (

Primary Agent: Sodium Thiosulfate (

Step-by-Step Workflow

Reagents Needed:

Procedure:

-

Cool Down: Ensure reaction mixture is

. -

Titrate the Quench: Slowly add the 10% Thiosulfate solution to the reaction mixture with vigorous stirring.

-

Why? Rapid addition can generate heat. Vigorous stirring is required because

is in the organic phase and Thiosulfate is in the aqueous phase.

-

-

Visual Check: The deep red/orange color of bromine should fade to a pale yellow or clear solution.

-

The "Rag Layer" Check: Stop stirring and let layers separate. Check the interface. If the organic layer is still red, add more thiosulfate.

-

Validation (Critical): Dip a Starch-Iodide strip into the organic layer.

-

Blue/Black: Active Oxidant present. Continue quenching.

-

White/Colorless: Quench complete.

-

Decision Logic & Visualization

The following diagram illustrates the decision-making process for bromine removal.

Figure 1: Logic flow for quenching unreacted bromine using sodium thiosulfate.

Troubleshooting & FAQs

Q1: The organic layer is still colored (yellow/orange) even after a negative Starch-Iodide test. Why?

Diagnosis: This is likely not bromine. It is often a quinone byproduct or trace oxidation of the phenol. Fix:

-

Trust the Starch-Iodide paper. If it is white, the active bromine is gone.

-

Acid Wash: Wash the organic layer with 1M HCl. Some colored phenolic salts revert to lighter-colored phenols at lower pH.

-

Recrystallization: If the color persists, proceed to recrystallization (See Section 5). Do not keep adding thiosulfate; it won't remove quinones.

Q2: I see a yellow precipitate forming during the quench.